molecular formula C22H27F3N2 B10884513 N-benzyl-N-ethyl-1-[2-(trifluoromethyl)benzyl]piperidin-4-amine

N-benzyl-N-ethyl-1-[2-(trifluoromethyl)benzyl]piperidin-4-amine

Katalognummer: B10884513
Molekulargewicht: 376.5 g/mol
InChI-Schlüssel: WFUFWYSHMPCTJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-BENZYL-N-ETHYL-N-{1-[2-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDYL}AMINE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzyl group, an ethyl group, and a piperidyl group substituted with a trifluoromethylbenzyl moiety. It is primarily used in various chemical and industrial applications due to its reactivity and stability.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-ETHYL-N-{1-[2-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDYL}AMINE typically involves the reaction of N-ethyl-N-benzylamine with 2-(trifluoromethyl)benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using automated reactors. The process includes the careful addition of reactants, continuous monitoring of reaction parameters, and purification of the final product through distillation or crystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

N-BENZYL-N-ETHYL-N-{1-[2-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDYL}AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-BENZYL-N-ETHYL-N-{1-[2-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDYL}AMINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of N-BENZYL-N-ETHYL-N-{1-[2-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDYL}AMINE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-BENZYL-N-ETHYL-N-{1-[2-(TRIFLUOROMETHYL)BENZYL]-4-PIPERIDYL}AMINE is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring robust and reactive compounds .

Eigenschaften

Molekularformel

C22H27F3N2

Molekulargewicht

376.5 g/mol

IUPAC-Name

N-benzyl-N-ethyl-1-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-amine

InChI

InChI=1S/C22H27F3N2/c1-2-27(16-18-8-4-3-5-9-18)20-12-14-26(15-13-20)17-19-10-6-7-11-21(19)22(23,24)25/h3-11,20H,2,12-17H2,1H3

InChI-Schlüssel

WFUFWYSHMPCTJL-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC=C3C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.